molecular formula C18H14N2O3 B7827733 2-[(1,3-dioxoinden-2-ylidene)methylamino]-N-methylbenzamide

2-[(1,3-dioxoinden-2-ylidene)methylamino]-N-methylbenzamide

Cat. No.: B7827733
M. Wt: 306.3 g/mol
InChI Key: PFEMBUFEZNKXHW-UHFFFAOYSA-N
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Description

2-[(1,3-dioxoinden-2-ylidene)methylamino]-N-methylbenzamide is a complex organic compound with a unique structure that includes an indene core and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-dioxoinden-2-ylidene)methylamino]-N-methylbenzamide typically involves multicomponent reactions. One efficient method involves the reaction of ninhydrin, malononitrile, and various diamines in an aqueous medium under catalyst-free conditions . This green approach yields high amounts of the target product with minimal waste and short reaction times.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using water as a solvent and avoiding hazardous reagents, are likely to be employed to ensure environmentally friendly and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-dioxoinden-2-ylidene)methylamino]-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can yield amino derivatives or other reduced forms.

    Substitution: The compound can participate in substitution reactions, particularly at the indene core or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents or nucleophiles can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(1,3-dioxoinden-2-ylidene)methylamino]-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1,3-dioxoinden-2-ylidene)methylamino]-N-methylbenzamide involves its interaction with specific molecular targets. The indene core can interact with various enzymes or receptors, potentially inhibiting their activity. The benzamide moiety may enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,3-dioxoinden-2-ylidene)methylamino]-N-methylbenzamide is unique due to its combination of an indene core and a benzamide moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(1,3-dioxoinden-2-ylidene)methylamino]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-19-18(23)13-8-4-5-9-15(13)20-10-14-16(21)11-6-2-3-7-12(11)17(14)22/h2-10,20H,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEMBUFEZNKXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC=C2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC=CC=C1NC=C2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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